4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde typically involves multicomponent reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For example, the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of piperidine can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar multicomponent reactions are scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid.
Reduction: 4-Bromo-2-hydroxy-1-phenyl-1,2-dihydropyridine-3-carbaldehyde.
Substitution: 4-Methoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde.
Scientific Research Applications
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Similar structure but lacks the phenyl group.
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H8BrNO2 |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
4-bromo-2-oxo-1-phenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO2/c13-11-6-7-14(12(16)10(11)8-15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
UOOZITOIEJIPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C(C2=O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.